2-Chloro-5,8-dimethylquinazolin-4(1H)-one
Description
Properties
CAS No. |
62484-36-0 |
|---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-5,8-dimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-5-3-4-6(2)8-7(5)9(14)13-10(11)12-8/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
MZXLDNFRJZTNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N=C(NC2=O)Cl |
Origin of Product |
United States |
Biological Activity Profiling of 2 Chloro 5,8 Dimethylquinazolin 4 1h One and Analogues
In Vitro Cytotoxicity Evaluation
The cytotoxic potential of quinazolinone derivatives has been extensively investigated against a variety of human cancer cell lines. These studies have revealed that structural modifications to the quinazolinone core can significantly influence their anti-proliferative activity.
Assessment in Human Cancer Cell Lines (e.g., Lung, Breast, Cervical, Prostate, Liver, Colorectal, Leukemia)
Quinazolinone analogues have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. For instance, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown promising activity.
In studies on lung cancer cell lines such as A549, several quinazolinone-based hybrids have been evaluated. Quinazolinone-1,3,4-oxadiazoles, for example, have been synthesized and tested for their cytotoxic activities.
For breast cancer cell lines like MCF-7, various quinazolinone derivatives have been explored. Two quinazolinone Schiff base derivatives, 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one and 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, exhibited substantial inhibition of MCF-7 cells. nih.gov These compounds were found to induce apoptotic cell death. nih.gov
In the context of cervical cancer , novel quinazolinone derivatives fused with imidazolone (B8795221) have been synthesized and evaluated for their anticancer activities against HeLa cells. nih.gov
Prostate cancer cell lines, including PC3, have also been a target for quinazolinone derivatives. A number of tricyclic quinazolinone derivatives, such as fused pyridazino-quinazolinones and fused pyrrolo-quinazolinones, have shown cytotoxic activity against PC3 cells. nih.gov
Regarding liver cancer , cell lines like HepG2 have been used to screen the cytotoxic effects of newly synthesized quinazolinone derivatives.
The anti-proliferative activity of quinazolinone analogues has also been observed in colorectal cancer cell lines.
Furthermore, in leukemia cell lines such as Jurkat and THP-1, quinazoline-sulfonamide derivatives have been investigated for their antileukemic activities. eco-vector.com Compounds 4a and 4d in one study were the most potent in suppressing cell proliferation, with IC50 values in the range of 4–6.5 µM. eco-vector.commdpi.com
Table 1: In Vitro Cytotoxicity of Selected Quinazolinone Analogues in Human Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | Not specified, but showed substantial inhibition | nih.gov |
| 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | Not specified, but showed substantial inhibition | nih.gov |
| Fused Pyridazino-Quinazolinone Analogue | PC3 (Prostate) | Significant activity at 10 and 100 µM | nih.gov |
| Fused Pyrrolo-Quinazolinone Analogue | PC3 (Prostate) | Significant activity at 10 and 100 µM | nih.gov |
| Quinazoline-sulfonamide derivative 4a | Jurkat (Leukemia) | 6.1 | mdpi.com |
| Quinazoline-sulfonamide derivative 4a | THP-1 (Leukemia) | 6.5 | mdpi.com |
| Quinazoline-sulfonamide derivative 4d | Jurkat (Leukemia) | 4.2 | mdpi.com |
| Quinazoline-sulfonamide derivative 4d | THP-1 (Leukemia) | 4.6 | mdpi.com |
Antimicrobial Activity Studies
The quinazolinone nucleus is a constituent of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov Structure-activity relationship studies have indicated that substitutions at positions 2 and 3, the presence of a halogen atom at positions 6 and 8, and an amine or substituted amine at position 4 can enhance antimicrobial properties. nih.gov
Various quinazolinone derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. biomedpharmajournal.orgnih.gov For instance, some 2,3,6-trisubstituted quinazolin-4-ones have shown activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. biomedpharmajournal.org Antifungal activity against Aspergillus niger and Candida albicans has also been reported for certain analogues. biomedpharmajournal.orgnih.gov The presence of a substituted aromatic ring at position 3 and methyl, amine, or thiol groups at position 2 are often considered essential for antimicrobial activity. nih.gov
Table 2: Antimicrobial Activity of Selected Quinazolinone Analogues
| Compound Type | Microorganism | Activity | Reference |
|---|---|---|---|
| 2,3,6-trisubstituted Quinazolin-4-one | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Moderate to good | biomedpharmajournal.org |
| Fused tricyclic quinazolines | Gram-negative bacteria | Better bacteriostatic activity | nih.gov |
| Fused tricyclic quinazolines | C. albicans, A. niger | Good activity | nih.gov |
| N-hexyl substituted isatin-quinazoline | Gram-positive and Gram-negative bacteria, fungi | Relatively active | nih.gov |
Anti-Inflammatory Activity Assessments
Quinazolinone derivatives have been recognized for their anti-inflammatory potential. nih.govmdpi.com A number of studies have focused on synthesizing and evaluating new analogues for their ability to reduce inflammation. For example, a series of 2,3-disubstituted 4(3H)-quinazolinones were synthesized and showed varying degrees of anti-inflammatory activity. nih.gov
In one study, the anti-inflammatory activity of newly synthesized quinazolinone analogues was evaluated, with some compounds showing edema inhibition ranging from 15.1% to 32.5%. nih.gov It was noted that compounds with a 4-chlorophenyl group exhibited better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov Furthermore, the conversion of these compounds into azetidinone and thiazolidinone derivatives led to enhanced anti-inflammatory effects. nih.gov
Table 3: Anti-Inflammatory Activity of Selected Quinazolinone Analogues
| Compound Type | Activity (% Edema Inhibition) | Reference Drug | Reference |
|---|---|---|---|
| 3-[2′-(Substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones | 15.1 - 20.4 | Phenylbutazone | nih.gov |
| Azetidinone derivatives of quinazolinones | 24.6 - 27.3 | Phenylbutazone | nih.gov |
| Thiazolidinone derivatives of quinazolinones | 22.9 - 32.5 | Phenylbutazone | nih.gov |
| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives | Potent activity with ED50 values of 50.3-112.1 mg/kg | Diclofenac sodium, Celecoxib | nih.gov |
Anticonvulsant Activity Investigations
The quinazolinone scaffold has been a subject of interest in the search for new anticonvulsant agents. researchgate.netmdma.ch Several derivatives have been synthesized and evaluated for their ability to protect against seizures in various animal models, such as the maximal electroshock seizure (MES) test. researchgate.net
For instance, a series of 3-amino-2-phenyl quinazolinones were synthesized and showed noteworthy anticonvulsant activity when compared to the standard drug phenytoin. researchgate.net In another study, some 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives exhibited significant anticonvulsant activity. scilit.com The sedative-hypnotic properties of 4(3H)-quinazolinones are well-documented, with methaqualone being a notable example. mdma.ch However, a persistent challenge has been the narrow therapeutic window, with neurotoxicity often observed at or near the effective anticonvulsant doses. mdma.ch
Table 4: Anticonvulsant Activity of Selected Quinazolinone Analogues
| Compound Type | Test Model | Activity | Reference Drug | Reference |
|---|---|---|---|---|
| 3-amino 2-phenyl quinazolinones | MES test | Noteworthy activity | Phenytoin | researchgate.net |
| 3-o-tolyl and 3-o-chlorophenyl substituted quinazolinones | MES and scMet tests | Good protection | - | mdma.ch |
| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Not specified | Significant activity | Diazepam | scilit.comnih.gov |
| Allyl and benzyl (B1604629) substituted quinazolin-4(3H)-ones | PTZ-induced seizure test | Most compounds showed anticonvulsant properties | Diazepam | mdpi.com |
Anti-Diabetic and Anti-Alzheimer's Potential
The versatility of the quinazolinone scaffold extends to its potential in addressing complex diseases like diabetes and Alzheimer's.
For anti-diabetic potential, quinazolinone derivatives have been investigated as antihyperglycemic agents. ekb.egekb.eg Various mechanisms are targeted, including the inhibition of enzymes like α-glucosidase. ekb.egnih.gov For example, certain 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines were found to have potent α-glucosidase inhibitory activity, with some showing stronger inhibition than the standard drug acarbose. nih.gov
In the context of Alzheimer's disease , quinazoline (B50416) derivatives are being explored as multi-target agents. mdpi.comnih.gov They have shown potential as inhibitors of cholinesterases, which are key enzymes in the progression of the disease. mdpi.comnih.gov Additionally, some quinazolinone derivatives have been designed as selective histone deacetylase-6 (HDAC6) inhibitors, which have shown promise in in vitro neuronal cell models. acs.org
Table 5: Anti-Diabetic and Anti-Alzheimer's Potential of Selected Quinazolinone Analogues
| Activity | Target/Mechanism | Compound Type | Key Findings | Reference |
|---|---|---|---|---|
| Anti-Diabetic | α-Glucosidase Inhibition | 2,3-Dihydroquinazolin-4(1H)-ones | Potent inhibitory activity, some stronger than acarbose | nih.gov |
| Anti-Diabetic | PPARγ and SUR Agonism | Quinazoline-Sulfonylurea Hybrids | Some compounds more potent than glibenclamide | nih.gov |
| Anti-Alzheimer's | Cholinesterase Inhibition | Quinazolinone based derivatives | Promising anti-acetylcholinesterase activity | nih.gov |
| Anti-Alzheimer's | HDAC6 Inhibition | Quinazolin-4-one derivatives with a hydroxamic acid moiety | Potent and selective HDAC6 inhibitors | acs.org |
Antileishmanial Activity
Leishmaniasis is a parasitic disease for which new, safer, and more effective treatments are urgently needed. The quinazolinone scaffold has emerged as a promising starting point for the design of novel antileishmanial agents. nih.govmbimph.com
Several studies have synthesized and evaluated quinazolinone derivatives for their activity against Leishmania species. In one study, two series of new quinazolinone derivatives were investigated against Leishmania donovani and Leishmania major. nih.gov While the compounds were found to be non-toxic to mammalian cells, their direct antileishmanial efficacy was modest, suggesting the need for further structural modifications, such as the inclusion of polar groups on the quinazolinone ring, to enhance activity. nih.gov Another study reported that some new 3-aryl, 2-substituted quinazoline-4(3H)-one derivatives showed excellent potency against a L. aethiopica isolate, with IC50 values significantly better than the standard drug amphotericin B. mbimph.com
Table 6: Antileishmanial Activity of Selected Quinazolinone Analogues
| Compound Type | Leishmania Species | Activity | Reference Drug | Reference |
|---|---|---|---|---|
| Mono quinazolinone 2d | L. major | 35% growth inhibition | Halofuginone | nih.gov |
| Bisquinazolinone 5b | L. donovani | 29% growth inhibition | Halofuginone | nih.gov |
| 3-aryl, 2-substituted quinazoline-4(3H)-one derivatives | L. aethiopica | Excellent potency (IC50 < 0.04 µg/ml) | Amphotericin B | mbimph.com |
| N6-(ferrocenmethyl)quinazolin-2,4,6-triamine | L. mexicana | Active on promastigotes and amastigotes | - | researchgate.netnih.gov |
Investigation of Cellular Mechanisms of Action
The anticancer potential of quinazolinone derivatives is underscored by their diverse effects on fundamental cellular processes that govern cancer cell proliferation, survival, and spread. Research into these mechanisms has revealed that these compounds can disrupt the cell cycle, trigger programmed cell death, and impede the migratory and invasive capabilities of tumor cells.
Cell Cycle Analysis
A critical mechanism through which quinazolinone analogues exert their anticancer effects is the disruption of the cell cycle, a tightly regulated process that governs cell division. A significant number of these compounds have been shown to induce cell cycle arrest, particularly at the G2/M phase, which prevents the cell from entering mitosis and ultimately leads to cell death. nih.govnih.govmdpi.com
For instance, a novel quinazoline derivative, Q19, was found to arrest the HT-29 human colon cancer cell line at the G2/M phase. nih.gov Similarly, another analogue, 2-(naphthalen-1-yl)-6-pyrrolidino-4-quinazolinone, induced G2/M phase arrest in glioma cells, leading to a multinuclear phenotype and an increase in polyploidy. nih.gov This arrest is often associated with elevated levels of key cell cycle proteins such as Cyclin B1 and Cdk1. nih.gov
Other quinazolinone derivatives have demonstrated the ability to cause cell cycle arrest at different phases. One compound was reported to interrupt the cell cycle of H1975 lung cancer cells in the G1 phase, which precedes DNA replication. nih.gov Another analogue induced cell cycle arrest in the S phase in MGC-803 gastric cancer cells. nih.gov Furthermore, a specific quinazolinone derivative, compound 3e, was observed to cause an arrest of the CCRF-CEM leukemia cell cycle, primarily at the S phase. nih.gov
The ability of these compounds to halt cell cycle progression at various checkpoints highlights a key aspect of their antitumor activity, preventing the uncontrolled proliferation characteristic of cancer cells. nih.govnih.gov
Apoptosis Induction Pathways
Beyond halting the cell cycle, many quinazolinone derivatives are potent inducers of apoptosis, or programmed cell death, a crucial pathway for eliminating cancerous cells. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
Several studies have demonstrated that quinazolinone analogues can trigger apoptosis in various cancer cell lines. For example, the derivative Q19 was shown to induce apoptosis in HT-29 colon cancer cells. nih.gov Another study reported that a series of 4-[(α-l-rhamnosyloxy)benzyl]isothiocyanate (MITC) quinazolinone derivatives induced apoptosis in U251 glioma cells. nih.gov This was evidenced by an increase in the levels of active caspase-3 and a shift in the Bax:Bcl-2 ratio, favoring the pro-apoptotic Bax protein. nih.gov
These findings indicate that quinazolinone compounds can effectively activate the cellular machinery of apoptosis, providing a vital mechanism for their anticancer activity.
Inhibition of Cell Migration and Motility
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Several quinazolinone derivatives have shown promise in inhibiting these processes. nih.govnih.gov
For example, fumiquinazoline F, a natural product, was found to suppress the migration of highly aggressive triple-negative breast cancer cells (MDA-MB-231). mdpi.com The concentration required to inhibit cell migration was notably lower than that needed to suppress cell growth, suggesting a potent anti-metastatic potential. mdpi.com This inhibition of migration was associated with changes in proteins involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility. mdpi.com
Other synthetic quinazoline derivatives have also demonstrated anti-migratory effects. One compound was shown to inhibit the migration and colony formation of MGC-803 gastric cancer cells. nih.gov Another derivative was effective in inhibiting the migration of PC-3 prostate cancer cells, with a 92% inhibition rate at a concentration of 2.0 µM. nih.gov These studies highlight the potential of quinazolinone-based compounds to interfere with the metastatic cascade, a critical aspect of cancer progression.
Molecular Target Identification and Validation
The therapeutic effects of quinazolinone derivatives stem from their interaction with specific molecular targets within the cell. Extensive research has focused on identifying and validating these targets to better understand their mechanisms of action and to guide the development of more potent and selective anticancer agents.
Tubulin Polymerization Inhibition and Colchicine (B1669291) Site Binding Studies
A prominent molecular target for a class of quinazolinone analogues is tubulin, the protein subunit of microtubules. nih.govnih.gov Microtubules are dynamic structures essential for various cellular processes, including cell division, motility, and intracellular transport. nih.gov By interfering with tubulin polymerization, these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis. nih.govnih.gov
Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, acting by binding to the colchicine binding site on β-tubulin. nih.govnih.govacs.org This binding site is located at the interface between the α- and β-tubulin subunits. nih.gov
A series of novel quinazoline derivatives were specifically designed to target the colchicine binding site. One of these compounds, Q19, demonstrated potent inhibition of microtubule polymerization and effectively competed for the colchicine binding site. nih.gov Another compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), was also shown to be a potent tubulin polymerization inhibitor with an IC₅₀ value of 0.77 μM and exhibited substantial inhibition of colchicine binding (99% at 5 μM). nih.govacs.org Docking studies of these compounds into the colchicine-binding site have helped to elucidate the specific interactions, such as hydrogen bonding with residues like THR:A179 and LYS B:352, that contribute to their high binding affinity and inhibitory activity. nih.govbenthamdirect.com
The table below summarizes the tubulin polymerization inhibitory activity of selected quinazolinone analogues.
| Compound | Target Cell Line | Tubulin Polymerization IC₅₀ (µM) | Colchicine Binding Inhibition | Reference |
| Q19 | HT-29 | Not specified, but effective | Yes | nih.gov |
| 5f | MCF7 | 0.77 | 99% at 5 µM | nih.govacs.org |
| Biphenylaminoquinazolines | A431 | Not specified | Yes | nih.gov |
Enzyme Inhibition Studies (e.g., Kinases, Phospholipases, Proteases, Glycosidases, Oxidoreductases, Dihydrofolate Reductase, Thymidylate Synthase)
The quinazoline scaffold has proven to be a versatile platform for the development of inhibitors against a wide array of enzymes crucial for cancer cell survival and proliferation.
Kinases: Protein kinases are a major class of enzymes targeted by quinazoline derivatives. mdpi.commdpi.comnih.gov Many quinazolines function as ATP-competitive inhibitors, blocking the signaling pathways that drive tumor growth. mdpi.com They have shown inhibitory activity against various kinases, including:
Epidermal Growth Factor Receptor (EGFR): Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, are well-known EGFR inhibitors. mdpi.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of this kinase by quinazoline derivatives can suppress angiogenesis. mdpi.com
Cyclin-Dependent Kinases (CDKs): Compounds have been identified that inhibit CDK2, leading to cell cycle arrest. nih.govmdpi.com
Multi-kinase inhibitors: Some derivatives exhibit activity against a panel of kinases, including EGFR, FGFR-1, and PDGFRβ. nih.govnih.gov
Phospholipases: Certain octahydroquinazolinone derivatives have been evaluated for their ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes that can contribute to cancer. nih.govmdpi.com Compounds 4a and 4b, for instance, showed increasing PLA2 inhibition with higher concentrations, reaching up to 92.86% inhibition. nih.gov
Proteases: The same series of octahydroquinazolinones also demonstrated inhibitory activity against proteases, such as protease K. nih.govmdpi.com Compounds 4a and 4b again showed the highest activity, with maximum inhibition of 85% and 75%, respectively. nih.govmdpi.com Other quinazolinone derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting their potential as antiviral agents as well. nih.govnih.gov
Glycosidases: Quinazolinone derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.govnih.gov For example, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) were found to be potent non-competitive inhibitors of α-glucosidase with IC₅₀ values of 12.5 µM and 15.6 µM, respectively. nih.gov
Oxidoreductases: A quinazoline-type compound, ND-011992, was found to inhibit multiple respiratory chain complexes in Escherichia coli, including quinone reductases and quinol oxidases, with IC₅₀ values in the low micromolar range. nih.gov Additionally, some quinazolinone derivatives have shown inhibitory activity against tyrosinase. mdpi.com
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate pathway, essential for the synthesis of nucleotides and amino acids. Quinazolinone-based compounds have been designed as DHFR inhibitors, acting as antifolates to disrupt DNA synthesis. nih.govnih.govbenthamdirect.com Compound 3e, for example, inhibited human DHFR with an IC₅₀ value of 0.527 µM. nih.gov Other series of 2-substituted-mercapto-quinazolin-4(3H)-ones have also shown potent DHFR inhibition. benthamdirect.com
Thymidylate Synthase (TS): TS is another critical enzyme in the DNA synthesis pathway and a well-established target for cancer chemotherapy. nih.govacs.orgnih.govmdpi.com Quinazoline-based antifolates, such as N¹⁰-propargyl-5,8-dideazafolic acid, were developed as TS inhibitors. nih.govnih.gov While replacement of the 4-oxygen with sulfur did not diminish TS inhibition, the introduction of a methylthio group at this position was detrimental to activity. nih.gov
The table below provides a summary of the enzyme inhibitory activities of various quinazolinone analogues.
| Enzyme Target | Compound/Derivative Class | IC₅₀/Inhibition Data | Reference |
| Kinases (VEGFR-2, FGFR-1, BRAF) | Quinazolinone N-acetohydrazides (e.g., Cmpd 16) | VEGFR-2: 0.29 µM; FGFR-1: 0.35 µM; BRAF: 0.47 µM | mdpi.com |
| Phospholipase A2 (PLA2) | Octahydroquinazolinones (e.g., 4a) | 92.86% ± 3.18% at 0.05 g/L | nih.gov |
| Protease (Protease K) | Octahydroquinazolinones (e.g., 4a) | 85% ± 5.82% at 0.6 mg/mL | nih.govmdpi.com |
| α-Glucosidase | 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 ± 0.1 µM | nih.gov |
| Oxidoreductase (Complex I) | ND-011992 | 0.12 µM | nih.gov |
| Dihydrofolate Reductase (DHFR) | Compound 3e | 0.527 ± 0.028 µM (human DHFR) | nih.gov |
| Thymidylate Synthase (TS) | 1,3,4-Oxadiazole-1,2,3-Triazole Hybrids (Cmpd 12) | 2.52 µM | mdpi.com |
Receptor Binding Assays (e.g., Histamine H4 Receptor, Retinoic Acid Receptor RXR-alpha, Peroxisome Proliferator-activated Receptor Gamma)
While direct receptor binding data for 2-Chloro-5,8-dimethylquinazolin-4(1H)-one is not extensively available in public literature, research on analogous quinazoline and quinazolinone structures reveals significant interactions with various receptors, including the Histamine H4 receptor and Peroxisome Proliferator-activated Receptor Gamma.
Histamine H4 Receptor (H4R)
The quinazoline scaffold has been identified as a promising framework for the development of ligands targeting the Histamine H4 receptor (H4R), a G-protein coupled receptor implicated in inflammatory responses. nih.gov Optimization of a series of quinazoline-containing compounds has led to the discovery of potent H4R inverse agonists. nih.gov
A notable analogue, 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide, demonstrated high affinity for the human H4R with a pKi value of 8.31. nih.gov Further scaffold hopping and optimization efforts identified 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine and 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine as potent human H4R inverse agonists with pKi values of 8.12 and 7.57, respectively. nih.gov Interestingly, these compounds also showed considerable affinity for the Histamine H1 receptor, presenting a potential for dual-action ligands. nih.gov
The structure-activity relationship (SAR) studies indicate that substitutions at various positions of the quinazoline ring significantly influence the binding affinity. The introduction of a sulfonamide group was found to improve physicochemical properties and probe a distinct binding pocket within the H4R. nih.gov
Table 1: Binding Affinities of Quinazoline Analogues at the Human Histamine H4 Receptor
| Compound Name | Structure | Receptor | Binding Affinity (pKi) |
|---|---|---|---|
| 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide | Histamine H4 | 8.31 nih.gov | |
| 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine | Histamine H4 | 8.12 nih.gov |
Retinoic Acid Receptor RXR-alpha
A comprehensive review of available scientific literature did not yield specific receptor binding assay data for 2-Chloro-5,8-dimethylquinazolin-4(1H)-one or its direct analogues with the Retinoic Acid Receptor RXR-alpha. Further research is required to determine the potential interaction of this class of compounds with RXR-alpha.
Peroxisome Proliferator-activated Receptor Gamma (PPARγ)
The quinazolin-4(3H)-one scaffold has been explored for its potential to interact with the Peroxisome Proliferator-activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.gov A series of novel quinazoline-4(3H)-one-sulfonylurea hybrids were designed and synthesized, revealing potent PPARγ binding affinities. nih.gov
Among the synthesized compounds, several exhibited significant in vitro activity. For instance, compounds with specific substitutions on the sulfonylurea moiety demonstrated IC50 values in the sub-micromolar range, indicating a strong binding affinity to the PPARγ receptor. nih.gov These findings suggest that the quinazolin-4(3H)-one core can serve as a valuable template for the development of new PPARγ modulators. nih.gov
Table 2: In Vitro PPARγ Binding Affinities of Quinazolin-4(3H)-one Analogues
| Compound ID | Structure | Receptor | Binding Affinity (IC50 in µM) |
|---|---|---|---|
| 19b | PPARγ | 0.371 nih.gov | |
| 19d | PPARγ | 0.350 nih.gov | |
| 19f | PPARγ | 0.369 nih.gov | |
| 25f | PPARγ | 0.408 nih.gov |
Structure Activity Relationship Sar Studies of 2 Chloro 5,8 Dimethylquinazolin 4 1h One Derivatives
Positional and Substituent Effects on Biological Activity
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.govnih.gov SAR studies have revealed that positions 2, 6, and 8 are particularly important for various pharmacological activities. nih.gov
The substituent at the 2-position of the quinazolinone ring plays a crucial role in determining the biological activity. The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov For instance, the introduction of a methyl group at the 2-position of a benzimidazo[1,2-c]quinazoline (B3050141) derivative resulted in a potent anti-tubercular agent. nih.gov
Furthermore, the nature of the substituent at the 2-position can significantly influence the potency and type of biological activity. For example, in a series of 2-substituted quinazolin-4(3H)-ones evaluated for antioxidant properties, the presence of a phenyl ring with specific hydroxyl and methoxy (B1213986) substitutions was necessary for activity. nih.gov The introduction of polar amides at the 2-position of a tricyclic pyrazolo[1,5-a]quinazolin-5(4H)-one system led to nanomolar inhibitors. nih.gov In another study, a quinazolinone-2-carboxamide derivative was identified as a potent antimalarial lead compound. mdpi.com
The substitution pattern on the benzene ring of the quinazolinone core also significantly impacts biological activity. While specific SAR data for methyl groups at the 5- and 8-positions of 2-chloro-quinazolin-4(1H)-one is limited in the provided context, general principles suggest that their presence and location are influential. For example, the introduction of a haloaniline or simple alkylamine at the 5-position of quinazolin-4(3H)-one derivatives was found to improve antimicrobial activity. nih.gov
SAR studies on quinazolinone derivatives have consistently highlighted the importance of substitutions at various positions of the quinazolinone ring for their antimicrobial and cytotoxic activities. nih.gov The presence of halogen atoms at positions 6 and 8, for instance, has been shown to enhance antimicrobial properties. nih.gov
The presence of halogens or alkyl groups on the quinazolinone core is a key determinant of biological activity. Halogen atoms, particularly at positions 6 and 8, can improve the antimicrobial activity of quinazolinone derivatives. nih.gov For instance, the substitution of the main aromatic ring with iodine at the 6 and 8 positions significantly improved antibacterial activity in a series of N3-sulfonamide substituted quinazolinones. nih.gov
Similarly, alkyl substitutions can modulate activity. A study on benzimidazo[1,2-c]quinazoline derivatives found that a 2-methyl-6-propyl substitution was highly effective against M. tuberculosis. nih.gov
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential structural features required for biological activity. tandfonline.com For quinazolinone derivatives, the quinazolinone core itself is considered a privileged structure, capable of binding to multiple targets with high affinity. nih.gov Pharmacophore models for various quinazolinone-based inhibitors have been developed, highlighting the importance of features like hydrogen bond acceptors and hydrophobic regions for potent activity. researchgate.netnih.gov
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. danaher.com Strategies for lead optimization of quinazolinone derivatives often involve:
Direct chemical modification of functional groups: This includes adding, swapping, or making isosteric replacements of functional groups. danaher.com
Structure-activity relationship (SAR) guided optimization: This involves making systematic modifications based on established SAR data to improve biological activity. danaher.com
Pharmacophore-oriented molecular design: This approach uses pharmacophore models to design novel molecules with improved properties, which may involve significant changes to the core structure. nih.gov
A recent study on quinazoline (B50416) derivatives for Alzheimer's disease treatment utilized a lead optimization strategy to design a new series of compounds with significant inhibitory activity against key enzymes. nih.gov
Structure-Property Relationship (SPR) Considerations for Biological Performance
Structure-property relationships (SPR) are essential for understanding how the chemical structure of a compound influences its physicochemical properties, which in turn affect its biological performance. nih.gov Key properties considered in drug development include solubility, metabolic stability, and cell permeability. danaher.com
For quinazolinone derivatives, modifications to the structure can significantly impact these properties. For example, a lead optimization study for Alzheimer's disease focused on designing derivatives with favorable permeation across the blood-brain barrier. nih.gov The lipophilicity of quinazolinones, influenced by their substituents, is a key factor in their ability to penetrate biological membranes like the blood-brain barrier, making them suitable for targeting central nervous system diseases. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is pivotal in drug design for predicting the interaction between a ligand (the drug candidate) and its protein target. For quinazolinone derivatives, molecular docking has been instrumental in elucidating their binding modes to various biological targets, including enzymes and receptors implicated in cancer, inflammation, and microbial infections. nih.govresearchgate.netmdpi.com
In a typical molecular docking study involving a quinazolinone derivative, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). asianpubs.org The quinazolinone ligand is then computationally "docked" into the active site of the protein. The output is a series of possible binding poses, each with a corresponding binding energy or docking score. A lower binding energy generally indicates a more stable and favorable interaction.
For instance, studies on quinazolinone analogues as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) have revealed key interactions. nih.govnih.gov These often involve hydrogen bonds between the quinazolinone core and amino acid residues in the enzyme's active site, as well as hydrophobic interactions. The docking results can rationalize the observed biological activity and guide the design of more potent inhibitors. nih.gov
To illustrate, consider the hypothetical docking of 2-Chloro-5,8-dimethylquinazolin-4(1H)-one against a protein target. The docking simulation would likely predict that the carbonyl group and the nitrogen atoms of the quinazolinone ring are key hydrogen bond acceptors and donors. The methyl and chloro substituents would influence the hydrophobic and steric interactions within the binding pocket.
Table 1: Representative Molecular Docking Data for Quinazolinone Derivatives against Various Targets
| Quinazolinone Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2,3-disubstituted-4(3H)-quinazolinone | COX-2 | 3LN1 | -131.508 to -108.418 | Not specified | researchgate.net |
| Substituted quinazolinone | MRSA | 1T2W | Not specified | Arg197, Ala92, Ala104 | mdpi.com |
| Quinazolinone-benzyl piperidine (B6355638) derivative | EGFR | Not specified | Not specified | Not specified | nih.gov |
| Quinazolinone derivative | PARP-1 | Not specified | Not specified | Not specified | rsc.org |
This table presents representative data from studies on various quinazolinone derivatives to illustrate the type of information obtained from molecular docking simulations. The specific values are not for 2-Chloro-5,8-dimethylquinazolin-4(1H)-one.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov DFT provides a way to calculate the ground-state electronic structure of a molecule, offering insights into its geometry, stability, and reactivity. nih.gov For quinazolinone derivatives, DFT studies have been used to analyze parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. nih.gov
For 2-Chloro-5,8-dimethylquinazolin-4(1H)-one, a DFT analysis would likely reveal the distribution of electron density across the molecule. The electronegative chlorine atom and the carbonyl group would be regions of high electron density. The HOMO and LUMO distributions would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. This information is crucial for understanding the molecule's reactivity and potential metabolic pathways.
Table 2: Representative DFT-Calculated Parameters for Quinazolinone Derivatives
| Quinazolinone Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method | Reference |
| Quinazolinone Schiff base derivative | Not specified | Not specified | Not specified | B3LYP/6-31G* | nih.gov |
| Quinazolinone-nitrate complex | Not specified | Not specified | Not specified | DFT | nih.gov |
| α-aminophosphonate based quinazolinone | Not specified | Not specified | Not specified | B3LYP/6-31+G(d) | researchgate.net |
This table illustrates the types of parameters calculated using DFT for various quinazolinone derivatives. The specific values are not for 2-Chloro-5,8-dimethylquinazolin-4(1H)-one.
In Silico Prediction of Biological Activity and ADME Properties
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. actascientific.com These predictions help to assess the "drug-likeness" of a compound and identify potential liabilities before committing to expensive and time-consuming experimental studies. Various computational models and software are available to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. acs.orgdoi.org
For quinazolinone derivatives, in silico ADME predictions have been used to evaluate their potential as drug candidates. asianpubs.orgnih.gov These studies often assess compliance with rules such as Lipinski's Rule of Five, which provides a general guideline for drug-likeness.
A predictive ADME study of 2-Chloro-5,8-dimethylquinazolin-4(1H)-one would likely involve calculating its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Based on these parameters, its potential for oral absorption and distribution in the body would be estimated. Predictions might also indicate whether the compound is likely to be a substrate for drug-metabolizing enzymes, which could influence its duration of action and potential for drug-drug interactions.
Table 3: Representative In Silico ADME Predictions for Quinazolinone Derivatives
| Property | Predicted Value/Classification | Method/Tool | Reference |
| Gastrointestinal Absorption | High | SwissADME | actascientific.com |
| Blood-Brain Barrier Permeation | No | SwissADME | nih.gov |
| P-glycoprotein Substrate | Yes/No (derivative dependent) | SwissADME | nih.gov |
| Cytochrome P450 Inhibition | Inhibitor/Non-inhibitor (isoform dependent) | SwissADME | actascientific.com |
| Lipinski's Rule of Five | Compliant | SwissADME | nih.gov |
This table showcases the types of ADME properties predicted for various quinazolinone derivatives using in silico tools. The predictions are not specific to 2-Chloro-5,8-dimethylquinazolin-4(1H)-one.
Future Research Directions and Therapeutic Development Potential
Exploration of Novel Quinazolinone Derivatives with Enhanced Specificity
The therapeutic potential of 2-Chloro-5,8-dimethylquinazolin-4(1H)-one can be significantly expanded through the strategic design and synthesis of novel derivatives. Structure-activity relationship (SAR) studies have consistently shown that modifications at positions 2, 3, 6, and 8 of the quinazolinone ring are pivotal for tuning pharmacological activity. nih.gov
Future work will likely involve several key modification strategies:
Modification at the C2 Position: The chloro group at the C2 position of the parent compound is a versatile chemical handle. It can be substituted with various moieties to alter target engagement. For instance, replacing the chlorine with substituted phenyl groups or other heterocyclic rings can influence interactions with enzyme active sites, such as those of kinases or tubulin. mdpi.commdpi.com
Substitution at the N3 Position: The introduction of different heterocyclic systems, such as oxadiazoles, thiadiazoles, or triazoles, at the N3 position has been shown to enhance biological activities. nih.gov This strategy of molecular hybridization aims to combine the pharmacophoric features of multiple scaffolds to create synergistic effects, potentially leading to compounds with dual-target activity or improved potency. rsc.org
Derivatization at the Benzene (B151609) Ring: The 5- and 8-methyl groups on the benzene portion of the quinazolinone ring also offer sites for modification. SAR studies on related quinolones have demonstrated that substituents at the C8 position can make important contributions to overcoming resistance. researchgate.net Exploring the impact of different alkyl or aryl groups at these positions could lead to derivatives with improved selectivity for specific biological targets, such as phosphoinositide 3-kinases (PI3K) or epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net
The goal of these synthetic explorations is to generate a library of compounds derived from the 2-Chloro-5,8-dimethylquinazolin-4(1H)-one core. By systematically altering substituents, researchers can fine-tune the electronic and steric properties of the molecule to achieve higher affinity and specificity for desired biological targets, thereby minimizing off-target effects. The hybridization of the quinazolinone core with other active molecules is considered an effective strategy for discovering novel drugs that may exhibit expanded biological activity and a lower propensity for developing resistance. mdpi.comrsc.org
| Position of Substitution | Example Substituent/Modification | Observed Impact on Biological Activity | Potential Target Class | Reference |
|---|---|---|---|---|
| Position 2 | Styryl groups, (2-hydroxyphenyl) | Enhances anti-tuberculosis activity; inhibits microtubule polymerization. | Mycobacterium tuberculosis enzymes; Tubulin | nih.govmdpi.com |
| Position 3 | Heterocyclic moieties (e.g., 1,2,3-triazole), 2-aminophenyl | Enhances anti-tuberculosis activity and binding interactions; increases anticonvulsant activity. | Various enzymes; CNS targets | nih.gov |
| Position 6, 8 | Halogens (e.g., Chlorine) | Favorable for anticonvulsant activity; can contribute to overcoming resistance. | CNS targets; Bacterial Topoisomerases | nih.govresearchgate.net |
| Hybridization | Chalcone moiety | Induces cell cycle arrest in pancreatic cancer cell lines. | Cell cycle proteins | nih.gov |
Advanced Preclinical Evaluation Methodologies
To efficiently screen and validate novel derivatives of 2-Chloro-5,8-dimethylquinazolin-4(1H)-one, a multi-tiered preclinical evaluation strategy is essential. This process integrates computational and experimental techniques to build a comprehensive profile of a compound's activity and drug-like properties before advancing to more complex studies.
In Silico Screening: The initial phase involves computational tools to predict the therapeutic potential and safety of newly designed derivatives. Molecular docking studies are used to model the binding interactions between the quinazolinone derivatives and their putative biological targets, such as cyclin-dependent kinases (CDKs) or EGFR. nih.govmdpi.com These simulations provide insights into binding affinity and mode, guiding the selection of the most promising candidates for synthesis. Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) models predict the pharmacokinetic profile of the compounds, helping to identify potential liabilities early in the drug discovery process. mdpi.comresearchgate.net
In Vitro Biological Assays: Compounds prioritized from in silico screening are then synthesized and subjected to a battery of in vitro tests. Cytotoxicity assays against a panel of human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer, and A549 for lung cancer) are fundamental for determining anticancer potency. jst.vnmdpi.com The results are typically quantified as IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth. jst.vn For compounds showing significant activity, further mechanistic studies are conducted. These may include cell cycle analysis to determine if the compound induces cell cycle arrest, apoptosis assays to measure programmed cell death, and specific enzyme inhibition assays to confirm engagement with the intended target. mdpi.comresearchgate.net
| Compound Type | Target Cancer Cell Line | Evaluation Method | Result (IC₅₀ Value) | Reference |
|---|---|---|---|---|
| Pyrazolo-[1,5-c]quinazolinone (Compound 4m) | A549 (Non-small cell lung cancer) | CCK8 Assay | 14.2 µM | mdpi.com |
| S-alkylated quinazolinone (Compound 53) | MCF-7 (Breast cancer) | Cytotoxicity Assay | 2.09 µM | nih.gov |
| S-alkylated quinazolinone (Compound 53) | HepG-2 (Liver cancer) | Cytotoxicity Assay | 2.08 µM | nih.gov |
| Quinazolinone-benzimidazole derivative (Compound 7b) | HepG2 (Liver cancer) | Proliferation Assay | More potent than Sorafenib | researchgate.net |
| Erlotinib analog (Compound 5k) | LSD1 Enzyme | Inhibition Assay | 0.69 µM | nih.gov |
Strategies for Overcoming Drug Resistance in Target Pathways
A major challenge in modern therapeutics, particularly in oncology and infectious diseases, is the emergence of drug resistance. rsc.orgnih.gov Future development of agents derived from 2-Chloro-5,8-dimethylquinazolin-4(1H)-one must incorporate strategies to prevent or overcome resistance from the outset.
Targeting Mutated Proteins: In cancer, resistance to kinase inhibitors often arises from mutations in the target protein's kinase domain. For example, mutations in EGFR can render first-generation inhibitors ineffective. nih.gov A key research direction is the rational design of next-generation quinazolinone derivatives that can effectively inhibit both the wild-type and mutated forms of the target protein. This involves designing molecules that form different or additional interactions within the binding site, bypassing the structural changes caused by resistance mutations. nih.gov
Molecular Hybridization: This strategy involves combining the quinazolinone scaffold with another pharmacophore known to act on a different biological target. rsc.org The resulting hybrid molecule may have a dual mechanism of action, making it more difficult for resistance to develop through a single-target mutation. This "polypharmacy" approach, where a single molecule interacts with multiple targets, is a promising avenue for creating more robust therapeutics. rsc.org
Inhibition of Alternative or Downstream Pathways: When a primary target pathway becomes resistant, cancer cells can often compensate by upregulating alternative survival pathways. For instance, if the PI3K/AKT/mTOR pathway is inhibited, cells might find other routes for growth signaling. mdpi.com A forward-thinking strategy is to develop quinazolinone derivatives that can inhibit key nodes in these alternative or downstream signaling cascades. Research has shown that some quinazolinone compounds can effectively block the PI3K pathway by reducing the phosphorylation of PI3K and AKT, representing a viable approach to circumventing resistance. researchgate.net Similarly, designing compounds that can overcome resistance in bacterial topoisomerases by establishing novel drug-enzyme interactions that are independent of the common mutation sites is a critical strategy in developing new antimicrobials. researchgate.netnih.gov
By integrating these resistance-mitigating strategies into the early stages of drug design, the therapeutic longevity and clinical utility of novel quinazolinone-based agents can be significantly enhanced. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-Chloro-5,8-dimethylquinazolin-4(1H)-one?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with nitriles or urea under acidic conditions. For example, analogous quinazolinone scaffolds have been synthesized via refluxing precursors in ethanol or acetic acid with catalysts like hydrochloric acid. Reaction monitoring via TLC and purification via recrystallization (e.g., using ethanol/water mixtures) is critical.
- Data Reference : Similar protocols for quinazolinone derivatives are detailed in ruthenium complex syntheses, where cyclization and halogenation steps are optimized for yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants and integration ratios. For example, aromatic protons in quinazolinones appear between δ 7.0–9.0 ppm, while methyl groups resonate near δ 2.2–2.8 ppm .
- IR Spectroscopy : Key bands include C=O (1650–1700 cm⁻¹), C-Cl (700–750 cm⁻¹), and aromatic C-H stretches (3000–3100 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M-Cl]+ ions for halogenated derivatives) .
Q. How can crystallographic software aid in structural validation?
- Methodological Answer : Use programs like SHELXL for small-molecule refinement and ORTEP-3 for thermal ellipsoid visualization. SHELXL refines positional and displacement parameters against X-ray data, while ORTEP-3 generates publication-quality molecular graphics .
Advanced Research Questions
Q. How can conflicting NMR data for substituent effects in quinazolinones be resolved?
- Methodological Answer : Discrepancies in chemical shifts (e.g., methyl vs. chloro substituent effects) require comparative analysis with structurally analogous compounds. For example, steric or electronic perturbations from the 5,8-dimethyl groups may downfield-shift adjacent protons. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and validate assignments .
Q. What computational methods predict the reactivity of 2-Chloro-5,8-dimethylquinazolin-4(1H)-one in heterocyclic coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying reactive sites. For instance, the C2-Cl bond may exhibit higher electrophilicity, favoring nucleophilic substitution. Pair these results with experimental kinetics (e.g., monitoring reaction progress via HPLC) .
Q. How do steric effects from 5,8-dimethyl groups influence crystal packing?
- Methodological Answer : Analyze intermolecular interactions (e.g., π-π stacking, van der Waals forces) via Mercury or PLATON software. Methyl groups may disrupt planar stacking, leading to altered unit cell parameters or polymorphism. Compare with unsubstituted quinazolinones to isolate steric contributions .
Q. What strategies optimize regioselective functionalization of the quinazolinone core?
- Methodological Answer : Direct functionalization at C6/C7 positions can be achieved via transition-metal catalysis (e.g., Pd-mediated cross-coupling). Protect the C4-ketone with a trimethylsilyl group to prevent side reactions. Validate regiochemistry using NOE correlations in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
